molecular formula C10H12N2O B1399054 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- CAS No. 78596-13-1

8-Quinolinecarboxamide, 1,2,3,4-tetrahydro-

Cat. No.: B1399054
CAS No.: 78596-13-1
M. Wt: 176.21 g/mol
InChI Key: HHYCRGTZCHOLFP-UHFFFAOYSA-N
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Description

8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its unique structure, which includes a quinoline ring system that is partially hydrogenated, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- typically involves the hydrogenation of quinolinecarboxamide derivatives. One common method includes the catalytic hydrogenation of quinolinecarboxamide using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . This process selectively reduces the quinoline ring to form the tetrahydro derivative.

Industrial Production Methods: In an industrial setting, the production of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinecarboxamide derivatives with different oxidation states.

    Reduction: Further reduction can lead to fully hydrogenated quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

  • Oxidation products include quinolinecarboxamide derivatives with higher oxidation states.
  • Reduction products include fully hydrogenated quinoline derivatives.
  • Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized quinoline derivatives .

Scientific Research Applications

8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound has shown potential as a fluorescent probe for detecting metal ions, such as aluminum (Al³⁺), due to its ability to enhance fluorescence upon binding.

    Medicine: Quinoline derivatives, including 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro-, have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, altering their function and activity.

    Pathways Involved: In biological systems, it can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its therapeutic effects.

Comparison with Similar Compounds

    Quinoline: A parent compound with a fully aromatic ring system.

    Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.

    Isoquinoline: A structural isomer with the nitrogen atom at a different position in the ring system.

Uniqueness: 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated quinoline ring, which imparts different chemical reactivity and biological activity compared to fully aromatic quinoline derivatives . This structural feature allows for selective interactions with molecular targets and diverse applications in various fields.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1,3,5,12H,2,4,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYCRGTZCHOLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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